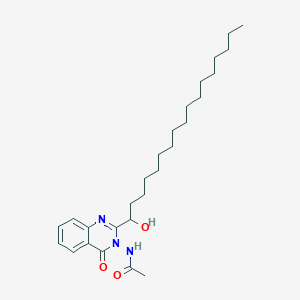

N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a long-chain hydroxyheptadecyl substituent at the 2-position and an acetamide group at the 3-position of the quinazolinone core. This compound is synthesized via the reaction of a precursor aminoquinazolinone with chloroacetyl chloride in pyridine under reflux conditions, followed by purification . Its structural uniqueness lies in the 17-carbon hydroxyalkyl chain, which imparts amphiphilic properties, making it a candidate for surfactant applications .

Properties

CAS No. |

917764-70-6 |

|---|---|

Molecular Formula |

C27H43N3O3 |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

N-[2-(1-hydroxyheptadecyl)-4-oxoquinazolin-3-yl]acetamide |

InChI |

InChI=1S/C27H43N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(32)26-28-24-20-18-17-19-23(24)27(33)30(26)29-22(2)31/h17-20,25,32H,3-16,21H2,1-2H3,(H,29,31) |

InChI Key |

PDOKCBIVPJDEHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Attachment of the Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the hydroxyheptadecyl group.

Introduction of the Acetamide Group: The final step involves the acylation of the amino group on the quinazolinone core with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyheptadecyl chain can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The acetamide group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydroquinazolinones.

Substitution: Formation of various acylated derivatives.

Scientific Research Applications

N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituents, synthesis, physicochemical properties, and functional implications.

Substituent Variations and Core Modifications

Key Observations:

- Long Alkyl Chain vs. Aromatic Substituents: The hydroxyheptadecyl group in the target compound distinguishes it from analogs with aromatic (e.g., 4d, 6m) or heteroaromatic (e.g., pyridinyl in ) substituents.

- Electron-Withdrawing Groups : Compounds like 6m (chlorophenyl, triazole) and 11n (methoxyphenyl, styryl) incorporate electron-withdrawing or donating groups that modulate reactivity and binding affinity .

Physicochemical Properties

Table 2: Melting Points and Stability

Functional Implications

- Antioxidant coumarin-quinazolinone hybrids (e.g., in ) outperform ascorbic acid, suggesting the core’s versatility .

- Surfactant Applications: The hydroxyheptadecyl chain in the target compound enables nonionic surfactant formation when condensed with alkylene oxides, a feature absent in most analogs .

Biological Activity

N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide, identified by the CAS number 917764-70-6, is a compound of interest due to its unique structural attributes and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H43N3O3, with a molecular weight of approximately 457.65 g/mol. The compound features a quinazolinone core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C27H43N3O3 |

| Molecular Weight | 457.65 g/mol |

| CAS Number | 917764-70-6 |

| Synonyms | This compound |

Synthesis

The synthesis of this compound involves several steps, including the reaction of hydroxy fatty acids with appropriate reagents such as chloroacetyl chloride. The detailed synthetic pathway has been documented in various studies, showcasing the compound's derivation from hydroxy fatty acid precursors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinazolinones possess activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Several studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a case study involving related compounds showed inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making this class of compounds promising candidates for cancer therapy.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with quinazolinone derivatives. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Grasas y Aceites explored the antimicrobial properties of hydroxy fatty acid-derived quinazolinones, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In a research paper from Wiley Online Library, derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

- Inflammatory Response Modulation : Another study highlighted the role of quinazolinone derivatives in modulating cytokine release in macrophages, suggesting their potential use in inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.